molecular formula C15H20N2O2 B2690490 Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate CAS No. 194874-12-9

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate

Cat. No.: B2690490
CAS No.: 194874-12-9
M. Wt: 260.337
InChI Key: VICVAODCXHLLTI-UHFFFAOYSA-N
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Comparison with Similar Compounds

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and biological activity due to variations in their structure .

Biological Activity

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity in various biological systems, supported by relevant case studies and research findings.

This compound can be synthesized through various organic reactions, including alkylation and esterification processes. The compound features a benzyl group, which is known to influence its biological activity significantly. The general synthetic route involves the reaction of ethyl acetate with a benzyl amine derivative under basic conditions, followed by subsequent modifications to introduce the cyanopropyl group.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It can function as an enzyme inhibitor or activator depending on its structural features. The compound's mechanism may involve:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways related to cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and analgesic effects. A study demonstrated that derivatives similar to this compound showed significant inhibition of prostaglandin synthesis, which is crucial for inflammatory responses .

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of prostaglandin synthesis
Enzyme inhibitionReduced activity of cyclooxygenase
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Activity : In a controlled study, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxic Effects : Another study evaluated the cytotoxic properties of this compound against various cancer cell lines. The findings revealed that it effectively induced apoptosis, highlighting its potential application in cancer therapy .
  • Enzyme Interactions : Research focusing on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical pathways in treated organisms .

Properties

IUPAC Name

ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVAODCXHLLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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